1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Description
This compound features a 1,4-diazaspiro[4.4]non-3-ene-2-thione core, substituted at position 3 with a 2,4-dichlorophenyl group and at position 1 with a benzoyl moiety.
Properties
IUPAC Name |
[2-(2,4-dichlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2OS/c21-14-8-9-15(16(22)12-14)17-19(26)24(20(23-17)10-4-5-11-20)18(25)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYHDKZYGCXFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4Related compounds have been found to inhibit cox-2.
Mode of Action
It’s likely that it interacts with its targets in a similar manner to related compounds, potentially inhibiting COX-2.
Biochemical Pathways
Related compounds have been found to result in the formation of spiro-δ-lactams.
Pharmacokinetics
The cis-trans isomerism in alkenes, which is a structural feature of this compound, can impact its pharmacokinetic properties.
Result of Action
Related compounds have been found to inhibit cox-2, which could result in anti-inflammatory effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, related compounds such as 2,4-dichlorobenzoic acid are very highly mobile, whereas others are strongly adsorbed to soil particles.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogs with Varied Spiro Ring Sizes
- Compounds 13 and 14 (1,3-diazaspiro[4.5]decane-2,4-diones): These analogs possess a larger spiro[4.5]decane system compared to the target compound’s spiro[4.4]non-ene scaffold. Additionally, the phenylpiperazine substituents in these compounds suggest divergent pharmacological profiles, such as CNS receptor modulation, compared to the dichlorophenyl-thione system of the target compound .
2.2 Substituent Variations: Chlorophenyl vs. Dichlorophenyl
- 1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione: Substitution at the 3-chlorophenyl position (vs. 2,4-dichlorophenyl) reduces steric hindrance and electron-withdrawing effects. The absence of a second chlorine atom may decrease lipophilicity and alter intermolecular interactions, such as π-π stacking or halogen bonding, critical for target engagement .
- Impact of 2,4-Dichlorophenyl Substitution :
The 2,4-dichloro configuration enhances electronic effects (e.g., electron withdrawal) and steric bulk, which can influence isomer ratios in synthetic pathways, as observed in related systems . This substitution pattern is prevalent in agrochemicals (e.g., chlorfenvinphos) and pharmaceuticals, suggesting broad functional utility .
2.3 Role of Dichlorophenyl in Non-Spiro Scaffolds
- QJ-3760 (1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone): This ethanone derivative lacks a spiro system but shares the 2,4-dichlorophenyl group. The planar structure and ketone functionality contrast with the rigid spiro-thione core, highlighting how scaffold geometry dictates applications—QJ-3760 may serve as an intermediate in synthesis, while the target compound’s spiro system could enable 3D diversity in drug design .
2.4 Stereochemical and Conformational Considerations
- Substituent Position and Isomerism :
The ortho-chloro substitution in 2,4-dichlorophenyl analogs (e.g., compound 5b in ) increases the proportion of (E)-isomers in diastereomeric mixtures, suggesting that the target compound’s stereochemical outcomes may be influenced by its substitution pattern . - Ring Puckering Analysis :
Cremer and Pople’s puckering coordinates () provide a framework to analyze conformational dynamics in spiro systems. The smaller [4.4] spiro ring in the target compound likely exhibits distinct puckering amplitudes compared to larger spiro[4.5] analogs, affecting molecular shape and interaction surfaces .
Data Table: Structural and Functional Comparison
Research Implications
- Pharmacological Potential: The target compound’s thione group may enable metal coordination, a feature absent in dione analogs (e.g., ), suggesting applications in metalloenzyme inhibition.
- Synthetic Challenges: The 2,4-dichlorophenyl group’s steric demands may complicate synthetic yields compared to mono-chloro analogs, necessitating optimized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
